In Vitro Antiviral Potency: Acyclovir vs. Penciclovir in HSV-1 DNA Inhibition and Yield Reduction Assays
In a comparative study using MRC-5 cells, acyclovir demonstrated lower potency than penciclovir in specific assays. In a 24-hour viral DNA inhibition assay, the EC50 for penciclovir was 0.01 mg/L compared to 0.06 mg/L for acyclovir, indicating a 6-fold difference in potency [1]. However, in a plaque reduction assay (PRA), the EC50 values were comparable (0.6 mg/L for acyclovir vs. 0.8 mg/L for penciclovir) [1]. This assay-dependent discrepancy is a critical factor for researchers selecting the appropriate compound for in vitro studies and highlights that direct substitution can lead to misinterpretation of antiviral activity data.
| Evidence Dimension | EC50 for HSV-1 in MRC-5 cells (24 h viral DNA inhibition assay) |
|---|---|
| Target Compound Data | 0.06 mg/L |
| Comparator Or Baseline | Penciclovir: 0.01 mg/L |
| Quantified Difference | Penciclovir 6-fold more potent (0.06 vs 0.01 mg/L) |
| Conditions | MRC-5 cells infected with 0.3 pfu/cell of HSV-1 strain SC16; 24 h viral DNA inhibition assay |
Why This Matters
Assay selection dramatically impacts relative potency rankings; acyclovir's performance is less sensitive to MOI changes in DNA inhibition assays, making it a more stable comparator for mechanistic studies.
- [1] Bacon TH, Howard BA, Spender LC, Boyd MR. Activity of penciclovir in antiviral assays against herpes simplex virus. J Antimicrob Chemother. 1996;37(2):303-313. View Source
